



What is the chemical structure of PTC258?

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Compound of Interest		
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An In-Depth Technical Guide to **PTC258**: Chemical Structure, Mechanism of Action, and Preclinical Efficacy

Introduction

PTC258 is a novel, orally bioavailable small molecule splicing modulator that has shown significant promise in preclinical studies for the treatment of Familial Dysautonomia (FD).[1][2] [3] FD is a rare, autosomal recessive neurodegenerative disease caused by a point mutation in the ELP1 gene (formerly known as IKBKAP).[3][4] This mutation leads to a tissue-specific splicing defect, resulting in reduced levels of the ELP1 protein, particularly in the central and peripheral nervous systems.[3][4] PTC258 has been developed to correct this splicing defect, thereby increasing the production of functional ELP1 protein.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data related to PTC258.

Chemical Structure

The chemical name of **PTC258** is (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)thieno[3,2-b]pyridin-7-amine).[5][7] It was developed through the optimization of a class of compounds derived from kinetin, with BPN-15477 serving as a key starting molecule in its generation.[5][6]

Chemical Formula: C19H21ClN4S2

Molecular Weight: 420.98 g/mol



Below is a two-dimensional representation of the chemical structure of **PTC258**.

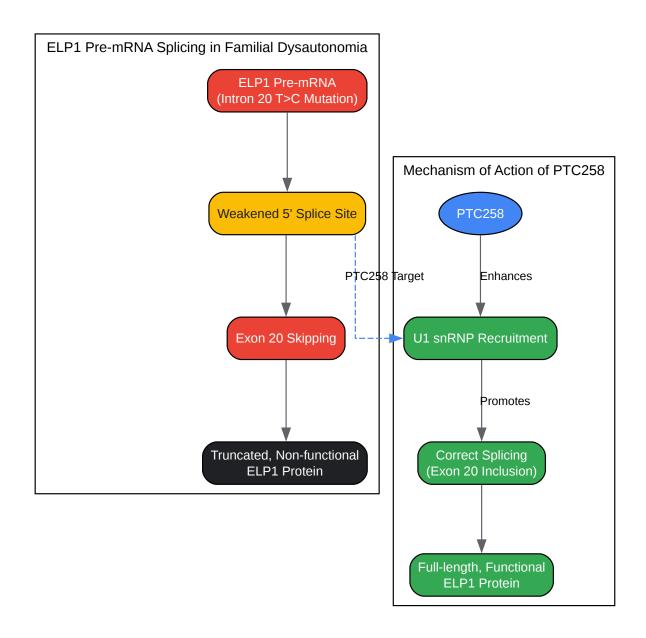
PTC258 Chemical Structure

Mechanism of Action

PTC258 acts as a specific splicing modulator of the ELP1 gene.[1] The primary cause of Familial Dysautonomia is a T-to-C transition in intron 20 of the ELP1 gene, which weakens the 5' splice site of exon 20.[4] This leads to the skipping of exon 20 during pre-mRNA splicing, resulting in a truncated, non-functional ELP1 protein.

PTC258 selectively modulates the splicing of ELP1 pre-mRNA to increase the inclusion of exon 20.[6] By promoting the correct splicing of the ELP1 transcript, **PTC258** increases the levels of full-length, functional ELP1 protein.[1][4][5] It has been demonstrated that this class of small molecules enhances the binding affinity of the U1 small nuclear ribonucleoprotein (snRNP) to the weak 5' splice site, thereby facilitating proper exon recognition and inclusion.[4]





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Figure 1. Signaling pathway of **PTC258**'s mechanism of action.

Preclinical Efficacy In Vitro Studies



PTC258 has demonstrated potent and efficient activity in fibroblasts derived from FD patients. It effectively increases the levels of full-length ELP1 mRNA and functional ELP1 protein.[1][4][5]

Parameter	Kinetin	BPN15477	PTC258
EC2X ELP1 Protein	10,000 nM	340 nM	~1 nM

Table 1: Comparative Potency of **PTC258** and Precursor Compounds. The EC2X represents the concentration required to double the amount of ELP1 protein.

In Vivo Studies

Preclinical studies using a phenotypic mouse model of FD (TgFD9;Elp1 Δ 20/flox) have shown that oral administration of **PTC258** is well-tolerated and leads to significant therapeutic benefits. [4][5][6]

Parameter	Vehicle-Treated FD Mice	PTC258-Treated FD Mice
Survival	Reduced	Improved
Gait Ataxia	Present	Improved
Retinal Degeneration	Progressive	Rescued
ELP1 Protein in Brain	Reduced	~2-fold increase
ELP1 Protein in DRG	Reduced	~1.5-fold increase

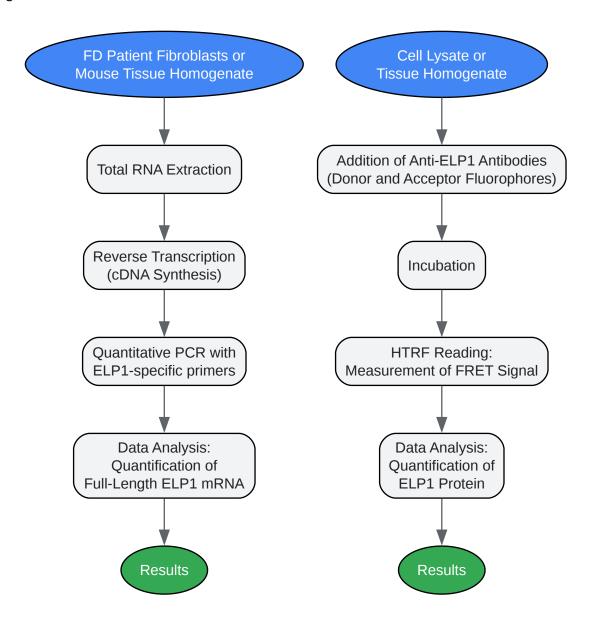
Table 2: Summary of In Vivo Efficacy of **PTC258** in a Mouse Model of Familial Dysautonomia.

PTC258, administered orally, can cross the blood-brain barrier and correct the ELP1 splicing defect in the nervous system.[3][4] Treatment with PTC258 results in a dose-dependent increase in full-length ELP1 transcript and a significant increase in functional ELP1 protein in various tissues, including the brain, trigeminal ganglia, liver, and quadriceps.[1][6]

Experimental Protocols Quantification of ELP1 mRNA and Protein



1. Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the amount of full-length ELP1 mRNA.



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